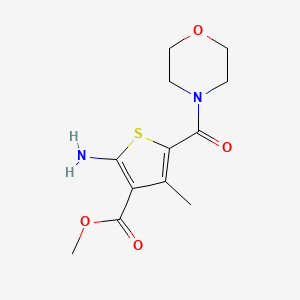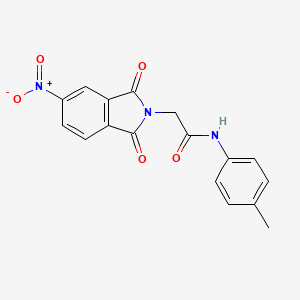![molecular formula C18H18N4O4S B3604187 3-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOLE](/img/structure/B3604187.png)
3-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOLE
Vue d'ensemble
Description
3-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with various functional groups, making it a subject of interest for researchers in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 4-methyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial or fungal cells, disrupting their metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloroaniline: An aniline derivative with similar structural features.
Bis(2-ethylhexyl) terephthalate: A compound with similar functional groups but different core structure.
Mono-Methyl phthalate: Another compound with similar functional groups.
Uniqueness
3-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFANYL}-4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOLE is unique due to its specific combination of functional groups and the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylsulfanyl]-4-methyl-5-(4-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-21-17(13-5-7-14(8-6-13)22(23)24)19-20-18(21)27-11-12-4-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHJNTXWVAQJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3604130.png)
![2-({3-[(5-bromo-2-furoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3604132.png)
![methyl 2-[(3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoyl)amino]benzoate](/img/structure/B3604133.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-iodobenzamide](/img/structure/B3604143.png)
![5-(3,4-dichlorophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B3604147.png)
![4-[2-(2-phenylethyl)benzoyl]morpholine](/img/structure/B3604155.png)
![2-(3-propionyl-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3604162.png)
![1,3,7-TRIMETHYL-8-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3604172.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3604186.png)

![2-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3604193.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B3604194.png)
![N~1~-(3,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3604201.png)
